2-Hydroxy-6-(trifluoromethoxy)benzoic acid
Description
2-Hydroxy-6-(trifluoromethoxy)benzoic acid, with the chemical formula C8H5F3O4, is a fluorinated aromatic carboxylic acid. americanelements.com Its structure consists of a benzoic acid core substituted with a hydroxyl (-OH) group at the 2-position and a trifluoromethoxy (-OCF3) group at the 6-position. This specific arrangement of functional groups imparts a unique set of physicochemical properties to the molecule, making it a subject of growing interest in various areas of chemical research.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C8H5F3O4 | americanelements.com |
| Molecular Weight | 222.12 g/mol | americanelements.com |
| IUPAC Name | This compound | americanelements.com |
| CAS Number | 851341-50-9 | bldpharm.com |
| Appearance | Powder | americanelements.com |
Fluorine-containing organic compounds have garnered considerable attention in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. mdpi.com The introduction of fluorine or fluorine-containing groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can significantly alter a molecule's physical, chemical, and biological characteristics. mdpi.comtandfonline.comacs.org
The strong electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups, impacting molecular interactions. nbinno.cominnospk.com Furthermore, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comwechemglobal.com This is a crucial attribute in drug design, as it can lead to improved pharmacokinetic profiles. mdpi.com The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can also be fine-tuned by the addition of fluorine-containing substituents. nbinno.comontosight.ai The trifluoromethoxy group, in particular, is known to increase lipophilicity. beilstein-journals.org
The trifluoromethoxy group (-OCF3) is considered a "super-halogen" or a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. beilstein-journals.org When attached to a benzoic acid scaffold, the -OCF3 group exerts a strong electron-withdrawing effect, which can increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. innospk.com This enhanced acidity can be advantageous in certain chemical reactions.
The trifluoromethoxy group is also more lipophilic and electron-withdrawing than a methoxy (B1213986) (-OCH3) group. beilstein-journals.org This combination of properties allows for the fine-tuning of a molecule's characteristics to optimize its performance in various applications. mdpi.com In the context of drug design, the -OCF3 group can improve a compound's metabolic stability and membrane permeability. beilstein-journals.orgbohrium.com Benzoic acid derivatives, in general, are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The addition of a trifluoromethoxy group to this scaffold can potentially enhance these biological activities. chemimpex.com
While the general benefits of fluorine and trifluoromethoxy substitution are well-documented, specific research on this compound is still in its early stages. Much of the available information pertains to related fluorinated benzoic acid derivatives. chemimpex.comsigmaaldrich.com
A significant research gap exists in the comprehensive evaluation of the biological activities of this compound. While its structural motifs suggest potential for applications in medicinal chemistry, detailed studies are needed to explore its pharmacological profile.
Furthermore, the development of efficient and scalable synthetic routes to this compound is an area of ongoing scientific inquiry. While general methods for the synthesis of fluorinated aromatic compounds exist, optimizing these for this specific molecule is crucial for making it more accessible for research and potential applications. beilstein-journals.org
Future research will likely focus on:
Synthesis and Characterization: Developing novel and efficient synthetic pathways and fully characterizing the compound's physicochemical properties.
Biological Screening: Investigating the potential of this compound and its derivatives in various biological assays to identify potential therapeutic applications.
Materials Science Applications: Exploring the use of this compound as a building block for the creation of new materials with unique properties, leveraging the influence of the trifluoromethoxy group.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLCPEBCRLSTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Considerations for 2 Hydroxy 6 Trifluoromethoxy Benzoic Acid
Historical and Current Approaches to Carboxylic Acid Synthesis
The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation in organic synthesis. For a substrate like 2-Hydroxy-6-(trifluoromethoxy)benzoic acid, key strategies involve the carbonylation of an appropriate aryl precursor or the hydrolysis of a nitrile.
Carbonylation Strategies for Aryl Systems
Carbonylation reactions provide a direct method for converting aryl halides or their equivalents into carboxylic acids. This typically involves the use of carbon monoxide (CO) in the presence of a transition metal catalyst, most commonly palladium. The reaction proceeds via an oxidative addition, CO insertion, and subsequent nucleophilic attack by water or a hydroxide (B78521) source.
For the synthesis of the target molecule, a plausible precursor would be 2-bromo-1-hydroxy-3-(trifluoromethoxy)benzene or a protected version thereof. The palladium-catalyzed carbonylation of such an aryl bromide would install the carboxylic acid group at the desired position. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions.
Table 1: Comparison of Selected Carbonylation Precursors
| Precursor | Potential Advantages | Potential Challenges |
|---|---|---|
| Aryl Halide (e.g., Aryl Bromide) | Readily available starting materials. Well-established reaction protocols. | Catalyst sensitivity to functional groups. May require protection of the phenolic hydroxyl group. |
| Aryl Triflates | High reactivity. | Precursor synthesis adds steps. |
Hydrolysis of Nitrile Precursors
An alternative and robust method for synthesizing carboxylic acids is the hydrolysis of a nitrile (–C≡N) group. lumenlearning.comlibretexts.org This transformation can be performed under either acidic or basic conditions, typically requiring heating. libretexts.org The reaction proceeds in two stages: initial hydration of the nitrile to form an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). chemistrysteps.com
In the context of this compound synthesis, a key intermediate would be 2-hydroxy-6-(trifluoromethoxy)benzonitrile. This precursor could be subjected to strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) to yield the final product. libretexts.orgchemistrysteps.com The choice between acidic and basic hydrolysis can be critical, as it may affect the stability of other functional groups on the aromatic ring. For instance, alkaline hydrolysis results in the formation of a carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid. libretexts.org
The synthesis of carboxylic acids from nitriles can also be achieved via biotransformations, utilizing enzymes like nitrilase or a combination of nitrile hydratase and amidase. researchgate.net These enzymatic methods operate under mild conditions and can offer high selectivity, which is particularly useful for complex molecules. researchgate.net
Introduction of the Trifluoromethoxy Moiety
The trifluoromethoxy (–OCF₃) group is a valuable substituent in medicinal chemistry and materials science, known for enhancing metabolic stability and modifying electronic properties. chemimpex.com Its introduction onto an aromatic ring can be achieved through various methods.
Direct Trifluoromethylation of Oxygen Linkages
One approach to forming the aryl-OCF₃ bond is the direct trifluoromethylation of a phenolic hydroxyl group. This involves reacting a phenol (B47542) with a suitable trifluoromethylating agent. While conceptually straightforward, this transformation can be challenging. A key precursor for the target molecule using this strategy would be 2,6-dihydroxybenzoic acid or a related derivative. However, achieving selective monofunctionalization and avoiding side reactions would be a significant hurdle.
Precursor-Based Trifluoromethoxylation Methods
A more common and often more reliable strategy involves using reagents that already contain the trifluoromethoxy group or a precursor that generates it. This can involve the reaction of a phenol with a trifluoromethoxylating agent. For example, 2-(Trifluoromethoxy)phenol is a known intermediate that could potentially be elaborated to the target molecule. chemimpex.comoakwoodchemical.com This phenol is a versatile chemical compound used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Another powerful method involves the use of hypervalent iodine reagents or other electrophilic sources of the "CF₃O⁺" synthon, which can react with phenols to form the desired trifluoromethoxyarenes. Alternatively, nucleophilic trifluoromethoxylation can be achieved by reacting an activated aryl halide with a trifluoromethoxide source.
Ortho-Hydroxylation Strategies for Substituted Benzoic Acids
The regioselective introduction of a hydroxyl group ortho to a carboxylic acid is a critical step in the synthesis of salicylic (B10762653) acids.
One of the most powerful methods for achieving this is through directed ortho-lithiation. researchgate.net The carboxylic acid group, after deprotonation with a strong base like sec-butyllithium (B1581126) (s-BuLi), can act as a directed metalation group (DMG). researchgate.net This directs the lithiation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic oxygen source, such as a borate (B1201080) ester followed by oxidative workup (e.g., with H₂O₂), to install the hydroxyl group. uwindsor.ca For the target molecule, this strategy could be applied to 3-(trifluoromethoxy)benzoic acid. The carboxylate would direct lithiation to the C2 position, and subsequent oxygenation would yield this compound. The hierarchy and effectiveness of directing groups are well-studied, with carboxylates being effective under specific, low-temperature conditions. researchgate.netuwindsor.ca
Table 2: Comparison of Ortho-Hydroxylation Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Directed Ortho-Lithiation | Strong base (e.g., s-BuLi), Electrophilic oxygen source (e.g., B(OMe)₃ then H₂O₂) | High regioselectivity. researchgate.net Well-established methodology. | Requires cryogenic temperatures (-78 °C). researchgate.net Incompatible with some functional groups. |
| Transition Metal-Catalyzed C-H Hydroxylation | Pd, Rh, or Fe catalysts; Oxidant (e.g., O₂, H₂O₂) | Direct functionalization of C-H bonds. nih.govresearchgate.netsemanticscholar.org Milder conditions may be possible. | Catalyst development is ongoing. Regioselectivity can be a challenge. semanticscholar.org |
Transition metal-catalyzed C-H hydroxylation is an emerging and powerful alternative. researchgate.net Palladium semanticscholar.org, rhodium, and iron nih.gov catalysts have been developed for the direct hydroxylation of aryl C-H bonds. For benzoic acids, palladium catalysts can direct the hydroxylation to the ortho position, using molecular oxygen or other oxidants. nih.govsemanticscholar.org These methods avoid the use of strong bases and cryogenic conditions but may require specific directing groups or have limitations in substrate scope. acs.org
A classical, though often lower-yielding, method involves the diazotization of an ortho-aminobenzoic acid derivative, followed by hydrolysis of the resulting diazonium salt. chemicalbook.com For instance, 2-amino-6-(trifluoromethoxy)benzoic acid could be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, which upon heating in water, would yield the desired phenolic product. chemicalbook.com
Regioselective Hydroxylation Approaches
Regioselective hydroxylation is a critical step in the synthesis of this compound, involving the introduction of a hydroxyl group at a specific position on the aromatic ring. Biocatalytic methods, using enzymes like cytochrome P450 monooxygenases, offer an elegant solution for this transformation. nih.gov These enzymes are known for their ability to perform highly selective hydroxylation of aromatic compounds under mild conditions. nih.gov
Another approach involves advanced oxidation technologies, such as aqueous TiO₂ photocatalysis or the Fenton reaction, which generate hydroxyl radicals to functionalize the aromatic ring. chemistryviews.org However, controlling the position of hydroxylation with these methods can be challenging. A more direct and controlled chemical method is the direct O−CF₃ bond formation on a pre-hydroxylated N-heterocycle using reagents like the Togni reagent, which has been successful in synthesizing various trifluoromethoxy compounds. researchgate.netdntb.gov.ua This suggests that a strategy starting with a dihydroxybenzoic acid precursor followed by regioselective trifluoromethoxylation could be a viable pathway. The mechanism often involves an intermediate arene oxide, which then rearranges to the hydroxylated product. chemistryviews.org
Directed C–H Functionalization Methodologies
Directed C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the selective activation of C-H bonds that are typically unreactive. magtech.com.cn In the context of synthesizing this compound, the existing carboxylic acid group can act as an effective native directing group. rsc.org This strategy utilizes transition-metal catalysts, most commonly palladium, to achieve ortho-C-H functionalization. rsc.orgrsc.org
The process typically involves the coordination of the carboxylate group to the metal center, forming a cyclometalated intermediate (a palladacycle). rsc.org This brings the catalyst into close proximity to the ortho C-H bond (at the C6 position), facilitating its activation and subsequent functionalization, such as hydroxylation or the installation of a group that can be converted to a hydroxyl group. rsc.orgnih.gov Ruthenium catalysts have also been employed for the ortho C-H alkylation and alkenylation of benzoic acids, demonstrating the versatility of this approach. nih.gov This methodology is highly atom-economical and can shorten synthetic routes by avoiding the need for pre-functionalized starting materials. magtech.com.cn
| Methodology | Catalyst/Reagent | Directing Group | Key Feature |
| Ortho-Hydroxylation | Palladium (Pd) | Carboxylic Acid | Forms a five- or six-membered palladacycle intermediate. rsc.org |
| Ortho-Alkylation | Ruthenium (Ru) | Carboxylic Acid | Allows for switchable reactivity between alkylation and alkenylation. nih.gov |
| Meta-Olefination | Palladium (Pd) | Nitrile-based Sulfonamide | Requires an external template to achieve meta-selectivity. nih.gov |
Integrated Multi-Step Synthesis Pathways for the Chemical Compound
The construction of this compound typically involves a multi-step synthetic sequence, integrating various reactions to build the molecule with the desired substitution pattern. nih.govtrine.edu These pathways often begin with simpler, commercially available precursors. nih.gov For instance, a plausible route could start with a trifluoromethoxy-substituted aniline, which is then converted into a phenol. Subsequent carboxylation would yield the benzoic acid derivative.
Protection and Deprotection Group Strategies
In multi-step syntheses involving molecules with multiple reactive sites, such as this compound, protecting groups are essential to ensure chemoselectivity. libretexts.orgjocpr.com Both the hydroxyl and carboxylic acid functionalities are reactive under a wide range of conditions.
Protecting Groups for Carboxylic Acids: The carboxylic acid group is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent its acidic proton from interfering with basic or nucleophilic reagents. oup.comlibretexts.org Benzyl esters are particularly useful as they can be removed under mild hydrogenolysis conditions, which are compatible with many other functional groups. libretexts.org Tert-butyl esters are another option, readily cleaved under mild acidic conditions. libretexts.org
Protecting Groups for Phenols: The hydroxyl group is commonly protected as an ether or a silyl (B83357) ether. libretexts.org Benzyl (Bn) ethers are a frequent choice, removable by hydrogenolysis. libretexts.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, offer orthogonality, as they are stable to many conditions but can be selectively removed with fluoride (B91410) reagents. jocpr.com
The choice of protecting groups is guided by the principle of orthogonal protection, which allows for the sequential removal of different protecting groups without affecting others, a crucial strategy in complex syntheses. libretexts.orgjocpr.com
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Carboxylic Acid | Methyl Ester | -COOMe | Acid or Base Hydrolysis libretexts.org |
| Carboxylic Acid | Benzyl Ester | -COOBn | Hydrogenolysis libretexts.org |
| Carboxylic Acid | tert-Butyl Ester | -COOtBu | Mild Acid libretexts.org |
| Hydroxyl (Phenol) | Benzyl Ether | -OBn | Hydrogenolysis libretexts.org |
| Hydroxyl (Phenol) | tert-Butyldimethylsilyl Ether | -OTBDMS | Fluoride ion (e.g., TBAF) jocpr.com |
| Hydroxyl (Phenol) | Acetate Ester | -OAc | Acid or Base Hydrolysis libretexts.org |
Condensation and Cyclization Reactions
Condensation and cyclization reactions can play a role in the synthesis of precursors or in the formation of the final aromatic ring system. For instance, a chalcone, formed via an aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative, can be a precursor to a flavanone (B1672756) through an intramolecular Michael-type addition. cmu.edu While not a direct route to this specific benzoic acid, these types of reactions are fundamental in building substituted aromatic systems.
In the context of C-H functionalization, cyclization is a key mechanistic step. The carboxylate-directed activation of a C-H bond on the aromatic ring can be followed by an intramolecular reaction, leading to the formation of a lactone. rsc.org For example, the palladium-catalyzed C-H activation of an o-methyl benzoic acid can lead to a benzolactone. rsc.org Although the target molecule is not a lactone, understanding these cyclization pathways is crucial as they can represent potential side reactions or be harnessed to install the desired functionality through a subsequent ring-opening step.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. carlroth.com Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic reagents over stoichiometric ones. carlroth.com
Solvent-Free Reaction Conditions
One of the most impactful green chemistry principles is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and potential exposure to hazardous materials. bohrium.com These reactions can be facilitated by grinding, ball-milling, or simply heating the neat reactants. cmu.edubohrium.com
For fluorine-containing compounds, solvent-free syntheses have been developed. An efficient, one-pot strategy for the nucleophilic formylation of trifluoromethyl ketones involves a key diaza-carbonyl-ene reaction under solvent-free conditions, which is noted to be fast, clean, and high-yielding. rsc.org Similarly, the synthesis of gem-difluorinated 2-hydroxy-1,4-dicarbonyl compounds has been achieved by reacting glyoxal (B1671930) monohydrates with difluoroenoxysilanes at room temperature without any solvent or catalyst. mdpi.com These examples demonstrate the potential for developing more environmentally benign synthetic routes towards complex fluorinated molecules like this compound. rsc.orgmdpi.com
Catalytic Approaches and Reagent Selection
The synthesis of fluorinated organic molecules, such as this compound, often requires specialized catalytic methods and careful selection of reagents due to the unique reactivity of fluorine-containing groups. While specific catalytic protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles of catalytic trifluoromethoxylation and arene carboxylation provide a framework for potential synthetic strategies.
The introduction of a trifluoromethoxy (-OCF3) group onto an aromatic ring is a significant transformation in medicinal and agricultural chemistry. nih.gov Modern synthetic efforts are increasingly focused on catalytic methods, particularly those employing transition metals or photoredox catalysis, to achieve this transformation under milder conditions and with greater functional group tolerance compared to classical methods. nih.gov
One emerging and powerful strategy for the formation of C–OCF3 bonds is visible-light photoredox catalysis. nih.gov This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate the transfer of a trifluoromethoxy group from a suitable reagent to an aromatic substrate. While not specifically demonstrated for this compound, this methodology has been successfully applied to a range of arenes and heteroarenes. nih.gov The selection of the trifluoromethoxylating reagent is critical in these reactions.
In a different vein, the synthesis of benzoic acid derivatives can be achieved through the carboxylation of aryl precursors. A contemporary method involves the palladium-catalyzed hydroxycarbonylation of aryl iodides using carbon monoxide (CO) generated electrochemically from carbon dioxide (CO2). nih.gov This approach is notable for its use of sustainable and abundant feedstocks. nih.gov The process typically employs a heterogeneous palladium catalyst, such as palladium supported on a metal-organic framework (MOF), which facilitates the carbonylation at room temperature. nih.gov This method offers a broad scope for the synthesis of various benzoic acid derivatives. nih.gov
The synthesis of polysubstituted benzoic acids often involves strategic functionalization of a pre-existing benzene (B151609) ring. For instance, the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid has been accomplished through the reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium followed by quenching with carbon dioxide. researchgate.net This demonstrates a classic approach of directed ortho-lithiation followed by carboxylation.
While direct catalytic routes to this compound are not explicitly documented, the principles from related syntheses offer valuable insights. For example, the synthesis of 2,3,6-trihydroxybenzoic acid involves the treatment of carboxy-p-benzoquinone with acetic anhydride (B1165640) in the presence of sulfuric acid as a catalyst. google.com This highlights the use of acid catalysis in the modification of substituted benzoic acids.
N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of transformations. nih.gov For example, NHCs have been used to catalyze the enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides. nih.gov This involves the formal [2+2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenones. nih.gov Although this specific reaction produces amides rather than carboxylic acids, it showcases the potential of organocatalysis in constructing complex molecules containing trifluoromethyl groups. nih.gov
A summary of relevant catalytic approaches for the synthesis of related benzoic acid derivatives is presented in the table below.
| Product | Catalytic Method | Catalyst | Key Reagents | Reference |
| Benzoic Acid Derivatives | Hydroxycarbonylation | PdII@MIL-101(Cr)-NH2 | Aryl iodides, CO (from electrochemical reduction of CO2) | nih.gov |
| 2,4,6-Trihydroxy Benzophenone | Condensation | Eaton's Reagent | Benzoic acid, Phloroglucinol | digitaloceanspaces.comunram.ac.id |
| 2,3,5,6-tetrafluorobenzoic acid | Hydrogenation | Palladium on charcoal or Raney nickel | Pentafluorobenzoic acid, H2 | google.com |
| 2,3,6-trihydroxybenzoic acid | Acetylation/Hydrolysis | Sulfuric acid/Hydrochloric acid | Carboxy-p-benzoquinone, Acetic anhydride, Methanol | google.com |
| β-trifluoromethyl-β-hydroxyamides | Formal [2+2] Cycloaddition | N-Heterocyclic Carbene | α-Aroyloxyaldehydes, Trifluoroacetophenones | nih.gov |
Table 1. Catalytic Approaches for the Synthesis of Related Benzoic Acid Derivatives
The selection of appropriate reagents is paramount in these synthetic strategies. For trifluoromethoxylation, the choice of the -OCF3 source is critical. In carboxylation reactions utilizing organolithium intermediates, the electrophilic carbon source, typically carbon dioxide, is a key reagent. researchgate.net The nature of the catalyst, whether a transition metal complex, an organocatalyst, or a simple acid, dictates the reaction conditions and achievable selectivity.
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 6 Trifluoromethoxy Benzoic Acid
Reactivity Profile of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for reactions such as esterification and amidation. However, its reactivity is significantly modulated by the adjacent hydroxyl and trifluoromethoxy groups.
Esterification Dynamics and Steric Hindrance Effects
The esterification of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid is profoundly influenced by the "ortho effect," a phenomenon observed in ortho-substituted benzoic acids. stackexchange.comstackexchange.com The presence of two bulky substituents, the hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups, flanking the carboxylic acid functionality creates substantial steric hindrance. stackexchange.comnih.gov This steric crowding forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance. stackexchange.com
This loss of planarity disrupts the π-conjugation between the carboxylic acid and the aromatic ring. stackexchange.com While this effect is known to increase the acidity of the benzoic acid derivative, it simultaneously shields the carboxyl carbon from the approach of nucleophiles, such as alcohols. stackexchange.comrsc.org Consequently, standard acid-catalyzed esterification reactions (e.g., Fischer esterification) are expected to proceed at a significantly reduced rate compared to benzoic acid or its meta- and para-substituted isomers. rsc.org
Kinetic studies on other 2,6-disubstituted benzoic acids have demonstrated that overcoming this steric barrier often requires more forcing reaction conditions or alternative synthetic strategies, such as the use of highly reactive alkylating agents (e.g., diazomethane) or activation of the carboxylic acid into a more reactive intermediate like an acyl chloride or a mixed anhydride (B1165640).
Table 1: Factors Influencing Esterification of this compound
| Factor | Description | Impact on Esterification Rate |
|---|---|---|
| Steric Hindrance | The bulky -OH and -OCF3 groups at the C2 and C6 positions physically block the approach of alcohol nucleophiles to the carboxyl carbon. nih.gov | Major Decrease |
| Steric Inhibition of Resonance | The carboxyl group is forced out of the ring's plane, which increases acidity but does not facilitate nucleophilic attack. stackexchange.comstackexchange.com | Indirect Decrease (by hindering nucleophile approach) |
| Intramolecular H-Bonding | Hydrogen bonding between the ortho-hydroxyl and the carboxyl group can decrease the electrophilicity of the carboxyl carbon. rsc.orgstackexchange.com | Moderate Decrease |
Amidation Reactions and Derivative Formation
Similar to esterification, the formation of amides from this compound is hampered by the severe steric hindrance around the carboxyl group. Direct condensation with amines is generally inefficient and requires activation of the carboxylic acid. sciepub.com
Several strategies can be employed to facilitate amidation:
Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or fluoride (B91410) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl halide is much more electrophilic and can react with amines to form the corresponding amide.
Use of Coupling Reagents: A wide array of peptide coupling reagents can be used to form an active ester or other reactive intermediate in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to mediate amide bond formation under milder conditions. sciepub.com
Formation of Mixed Anhydrides: Activating the carboxylic acid with triflic anhydride (Tf₂O) in the presence of a base can form a highly reactive mixed anhydride intermediate. This species can then react readily with a primary or secondary amine to yield the desired amide derivative. thieme-connect.de
The choice of method depends on the specific amine being used and the desired reaction conditions. For sensitive substrates, modern coupling reagents are often preferred.
Table 2: Plausible Reagents for Amidation of this compound
| Activating Agent/Method | Reactive Intermediate | Typical Conditions | Reference Principle |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Reflux in SOCl₂, often with catalytic DMF | General conversion of acids to acyl halides |
| EDC / HOBt | Active Ester | Room temperature in aprotic solvent (e.g., DCM, DMF) | Standard peptide coupling sciepub.com |
| Triflic Anhydride (Tf₂O) | Mixed Anhydride | Low temperature (-10 to 0 °C) in CH₂Cl₂ with a non-nucleophilic base (e.g., Et₃N) | Activation for hindered acids thieme-connect.de |
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and can participate in reactions such as alkylation and acylation. Its reactivity is influenced by its acidity and the presence of the adjacent carboxyl group.
O-Alkylation and O-Acylation Pathways
The hydroxyl group of this compound can be targeted for O-alkylation and O-acylation.
O-Acylation: The hydroxyl group is a potent nucleophile, often more so than the carbonyl oxygen of the sterically hindered and resonance-stabilized carboxylate. In reactions with acylating agents like acetic anhydride or acetyl chloride, selective acylation of the hydroxyl group is expected to occur, forming an ester linkage at the C2 position. byjus.comquora.com This is analogous to the synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid. youtube.comquicktakes.io The reaction is typically catalyzed by an acid (like sulfuric acid) or a base (like pyridine). byjus.com
O-Alkylation: Alkylation of the hydroxyl group can be achieved using various alkylating agents under basic conditions. A common method is the Williamson ether synthesis, where a base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to form the corresponding ether.
Hydrogen Bonding Interactions and their Influence on Reactivity
A defining feature of this compound is the strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. rsc.orgnih.gov This interaction has several important consequences for the molecule's reactivity:
Conformational Rigidity: The hydrogen bond locks the -OH and -COOH groups in a planar, six-membered ring-like structure, restricting their rotational freedom. stackexchange.com
Increased Acidity: The intramolecular hydrogen bond provides significant stabilization to the carboxylate anion formed upon deprotonation. rsc.orgstackexchange.com This stabilization of the conjugate base makes the parent carboxylic acid a stronger acid than isomers where this interaction is not possible (e.g., 4-Hydroxy-2-(trifluoromethoxy)benzoic acid).
Modulated Nucleophilicity: By engaging the lone pairs of the carbonyl oxygen, the hydrogen bond can slightly decrease the electrophilicity of the carboxyl carbon. Simultaneously, by withdrawing electron density from the hydroxyl oxygen, it can reduce its nucleophilicity, potentially making reactions like O-alkylation or O-acylation more difficult compared to an unhindered phenol (B47542). quora.com However, the nucleophilicity of the phenoxide, formed under basic conditions, remains high.
Chemical Behavior of the Trifluoromethoxy Substituent
The trifluoromethoxy (-OCF3) group is one of the most electron-withdrawing and metabolically stable substituents used in medicinal chemistry and materials science. mdpi.comnih.gov
Electronic Effects: The -OCF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the aromatic ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid group. Its electron-withdrawing nature is primarily inductive.
Chemical Stability: The trifluoromethoxy group is exceptionally robust and chemically inert under a wide range of reaction conditions. mdpi.comnih.gov The carbon-fluorine bonds are extremely strong, making the group resistant to cleavage by acids, bases, oxidizing agents, and reducing agents. mdpi.com Unlike a methoxy (B1213986) (-OCH3) group, it is not susceptible to O-demethylation. Therefore, in synthetic sequences involving this compound, the -OCF3 group can be regarded as a stable spectator group that influences the reactivity of other functional groups primarily through its electronic effects. tcichemicals.com
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The reactivity of this compound in aromatic substitution reactions is dictated by the electronic properties of its three substituents: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the trifluoromethoxy (-OCF3) group.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups (activating groups) and diminished by electron-withdrawing groups (deactivating groups). wikipedia.org The substituents also direct the incoming electrophile to specific positions on the ring. masterorganicchemistry.com
Hydroxyl (-OH) group: This group is a strong activator and an ortho, para-director. Its activating nature stems from a powerful electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect. openstax.org
Carboxylic acid (-COOH) group: This is a deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. scribd.com
Trifluoromethoxy (-OCF3) group: This group is strongly deactivating and considered a meta-director. wikipedia.orgaakash.ac.in The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density of the aromatic ring. vaia.comyoutube.com
For this compound, the powerful deactivating effects of the -COOH and -OCF3 groups render the aromatic ring significantly less reactive towards electrophiles compared to benzene. The directing influence is a competition between the substituents. The potent ortho, para-directing hydroxyl group is positioned at C2, while the meta-directing groups are at C1 (-COOH) and C6 (-OCF3). The final regiochemical outcome of an EAS reaction would depend on the specific reaction conditions and the nature of the electrophile, with substitution patterns being complex due to the conflicting directing effects.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) occurs when an aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. chemistrysteps.com This reaction is uncommon for typical aromatic rings, which are electron-rich. However, the presence of strong electron-withdrawing groups, particularly at positions ortho or para to a good leaving group, can activate the ring for nucleophilic attack. chemistrysteps.comwikipedia.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org
The trifluoromethoxy group is a potent electron-withdrawing group. nih.gov In the structure of this compound, the -OCF3 and -COOH groups significantly reduce the ring's electron density. If a suitable leaving group (like a halide) were present at a position ortho or para to the -OCF3 group, the molecule would be activated towards SNAr. For instance, in polyfluoroarenes, the fluorine atoms themselves can act as leaving groups, and substitution is often directed to the para position relative to a trifluoromethyl group. nih.gov
Lithiation Reactions Adjacent to the OCF3 Group
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate the adjacent ortho position with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126). wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles.
In this compound, both the hydroxyl and carboxylic acid groups can function as directing metalation groups. The heteroatom (oxygen) in these groups coordinates to the lithium atom of the organolithium reagent, positioning the base to abstract a proton from the nearest C-H bond. wikipedia.org
Carboxylic Acid as a DMG: Unprotected benzoic acids can be directly lithiated at the ortho position using reagents like sec-butyllithium in the presence of TMEDA (tetramethylethylenediamine) at low temperatures. researchgate.netrsc.org The carboxylate formed in situ is a potent DMG.
Hydroxyl as a DMG: The hydroxyl group is also an effective DMG, directing lithiation to its adjacent positions.
For this specific molecule, lithiation could potentially occur at two positions:
C3-position: Directed by the C2-hydroxyl group.
C5-position: This position is ortho to the C6-trifluoromethoxy group and meta to the C1-carboxylic acid and C2-hydroxyl groups.
While the trifluoromethoxy group itself is not a classical DMG, its strong inductive effect acidifies the ring protons, potentially influencing the site of lithiation. However, the directing power of the carboxylate and hydroxyl groups is generally dominant. Studies on substituted benzoic acids have established a hierarchy of directing group ability, with the carboxylic acid group being of intermediate strength. researchgate.netrsc.org The regioselectivity of the lithiation would be determined by the competition between these directing groups and the specific reaction conditions employed.
Investigating Reaction Mechanisms and Pathways
Proposed Intermediates in Synthetic Transformations
Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. For this compound, several key intermediates can be proposed for its potential transformations.
Arenium Ion (σ-complex): In electrophilic aromatic substitution, the initial attack of an electrophile on the aromatic ring disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgbyjus.com The stability of this intermediate determines the reaction's rate and regioselectivity. For this molecule, the positive charge of the arenium ion would be destabilized by the electron-withdrawing -COOH and -OCF3 groups, but potentially stabilized if the attack occurs ortho or para to the -OH group, allowing for resonance delocalization involving the oxygen's lone pairs. scribd.com
Meisenheimer Complex: In a hypothetical nucleophilic aromatic substitution reaction (requiring a leaving group on the ring), the nucleophile's attack would form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgnih.gov The strong electron-withdrawing capacity of the trifluoromethoxy and carboxyl groups would effectively stabilize the negative charge on this intermediate, making its formation more favorable. bris.ac.uk
ortho-Lithiated Dianion: During directed ortho-metalation, the abstraction of a proton by an organolithium reagent generates a highly reactive aryllithium intermediate. Given the presence of the acidic hydroxyl and carboxylic acid protons, a dianion or even a trianion would likely be formed, with lithium coordinated to the oxygen atoms and a carbanionic center on the aromatic ring. This species would be the key intermediate for subsequent functionalization with electrophiles. bohrium.com
| Reaction Type | Proposed Intermediate | Key Features |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Wheland Intermediate) | Positively charged cyclohexadienyl cation; resonance-stabilized; formation is the rate-determining step. byjus.com |
| Nucleophilic Aromatic Substitution (NAS) | Meisenheimer Complex | Negatively charged cyclohexadienyl anion; stabilized by electron-withdrawing groups like -OCF3 and -COOH. wikipedia.org |
| Directed ortho-Metalation (DoM) | ortho-Lithiated Dianion/Trianion | Aryllithium species formed by deprotonation adjacent to a directing group (-COOH, -OH); highly nucleophilic. wikipedia.org |
Kinetic Studies of Reaction Rates
A kinetic study of a reaction involving this compound, for example, its esterification or an aromatic substitution, would typically involve:
Monitoring Reactant/Product Concentration: The concentration of the starting material or a product would be measured over time using techniques like HPLC, GC, or NMR spectroscopy.
Determining the Rate Law: By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. This leads to the experimental rate law (e.g., Rate = k[Substrate]x[Reagent]y).
Calculating Activation Parameters: The reaction would be performed at different temperatures to determine the temperature dependence of the rate constant (k). This allows for the calculation of important thermodynamic parameters like the activation energy (Ea), which is the minimum energy required for the reaction to occur. researchgate.netdnu.dp.ua
For instance, kinetic studies on the atmospheric degradation of benzoic acid with radicals have been conducted, where the total reaction rate constant was calculated to be 2.35 × 10−11 cm³ per molecule per second at 298.15 K. nih.govscispace.comrsc.org Such studies establish a quantitative basis for the compound's reactivity.
| Experiment | Initial [Substrate] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 6.0 x 10-4 |
This hypothetical data would suggest the reaction is first-order in the substrate and second-order in the reagent, illustrating the type of information gained from kinetic analysis.
Theoretical and Computational Chemistry Studies on 2 Hydroxy 6 Trifluoromethoxy Benzoic Acid
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental in predicting the properties of molecules like 2-Hydroxy-6-(trifluoromethoxy)benzoic acid. These computational methods can elucidate molecular geometry, electronic characteristics, and vibrational modes.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another important tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl, carboxyl, and trifluoromethoxy groups, and positive potential around the hydrogen atoms.
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies using methods such as DFT, scientists can assign specific vibrational modes (e.g., stretching, bending, and twisting) to the experimentally observed spectral bands. This correlation is vital for confirming the molecular structure and understanding the intramolecular dynamics. For substituted benzoic acids, characteristic vibrations include the O-H stretch of the carboxylic acid, the C=O stretch, and various aromatic ring vibrations.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry also allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.
Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H, 13C, and 19F NMR chemical shifts for this compound. These predicted values, when compared to experimental NMR spectra, help in the precise assignment of signals to specific atoms within the molecule. The electron-withdrawing nature of the trifluoromethoxy group would be expected to significantly influence the chemical shifts of nearby carbon and hydrogen atoms.
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π* transitions). For this compound, the predicted UV-Vis spectrum would provide insight into its photophysical properties. Comparing the predicted spectrum with experimental measurements helps to understand the electronic structure and can be used to rationalize the color and photostability of the compound.
Conformational Analysis and Stability Studies
A thorough conformational analysis is the first step in understanding the behavior of a flexible molecule like this compound. This involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities.
Energy Minima and Rotational Barriers
The rotation around the C-O bond of the trifluoromethoxy group, the C-C bond connecting the carboxylic acid to the ring, and the C-O bond of the hydroxyl group gives rise to various possible conformers. Each of these conformers corresponds to an energy minimum on the potential energy surface. The energy barriers for rotation between these minima are critical for understanding the molecule's flexibility and the accessibility of different conformations at various temperatures.
For analogous substituted benzoic acids, computational studies, often employing Density Functional Theory (DFT), have been used to calculate these parameters. For instance, studies on 2-fluorobenzaldehydes and related compounds have shown that the relative stability of conformers is influenced by intramolecular interactions. However, without specific calculations for this compound, the precise energy minima and rotational barriers remain unknown.
Table 1: Hypothetical Energy Minima and Rotational Barriers for this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Conformer A | Data Not Available | Data Not Available |
| Conformer B | Data Not Available | Data Not Available |
| Conformer C | Data Not Available | Data Not Available |
| Conformer D | Data Not Available | Data Not Available |
| This table is for illustrative purposes only. No experimental or theoretical data is currently available. |
Influence of Intramolecular Interactions on Conformation
The presence of the hydroxyl and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds. researchgate.netnih.gov Specifically, a hydrogen bond could form between the hydroxyl group's hydrogen and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid's hydrogen and the oxygen of the hydroxyl group. Furthermore, the trifluoromethoxy group, with its electronegative fluorine atoms and oxygen atom, can participate in various non-covalent interactions that would significantly influence the preferred conformation.
In similar molecules, such intramolecular interactions have been shown to be a dominant factor in determining the most stable conformer, often leading to a planar or near-planar arrangement of the functional groups with the aromatic ring. nih.gov The strength of these interactions can be quantified using computational methods, but such an analysis for this compound has not yet been performed.
Reactivity Descriptors from Computational Analysis
Computational chemistry provides powerful tools to predict the reactivity of a molecule without the need for experimental synthesis and testing.
Frontier Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. researchgate.netyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. nih.gov
A computational analysis of this compound would reveal the spatial distribution of its HOMO and LUMO, identifying the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
| This table is for illustrative purposes only. No experimental or theoretical data is currently available. |
Transition State Modeling for Reaction Pathways
To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational modeling can be used to locate and characterize the geometry and energy of transition states for various potential reactions involving this compound. This would allow for the determination of activation energies and reaction rates, providing a detailed picture of the reaction mechanism. For example, modeling could elucidate the pathways for esterification, amidation, or electrophilic aromatic substitution reactions.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the conformational stability and reactivity of this compound.
A solvent can influence the relative energies of different conformers by preferentially stabilizing more polar forms. It can also affect reaction rates by stabilizing or destabilizing the reactants, products, and transition state to different extents. A systematic computational study of solvent effects would be crucial for predicting the behavior of this compound in various reaction conditions.
Advanced Spectroscopic Characterization Methodologies for 2 Hydroxy 6 Trifluoromethoxy Benzoic Acid and Its Derivatives
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups and probing the molecular structure of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. Together, they offer a comprehensive vibrational profile of the molecule. For complex structures like substituted benzoic acids, these experimental spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT), to achieve more precise vibrational assignments. orientjchem.orgresearchgate.net
The IR and Raman spectra of this compound are dominated by characteristic bands corresponding to its primary functional groups: the carboxylic acid, the hydroxyl group, the trifluoromethoxy group, and the substituted benzene (B151609) ring.
The presence of both a hydroxyl and a carboxylic acid group ortho to each other facilitates strong intramolecular hydrogen bonding, which significantly influences the position and shape of the O-H and C=O stretching bands. nih.gov
Key vibrational modes and their expected regions are:
C-H Stretching: The aromatic C-H stretching vibrations are expected to produce sharp bands in the 3100–3000 cm⁻¹ region. mdpi.com
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp band in the IR spectrum. For aromatic carboxylic acids, this band typically appears between 1710 and 1680 cm⁻¹. docbrown.inforesearchgate.net The intramolecular hydrogen bonding in this compound is expected to shift this absorption to a lower wavenumber, likely in the 1680-1650 cm⁻¹ range. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1625–1465 cm⁻¹ region. docbrown.info
C-O Stretching and O-H Bending: The spectrum exhibits coupled vibrations of C-O stretching and in-plane O-H bending from the carboxylic acid and phenol (B47542) groups, typically found in the 1440–1210 cm⁻¹ range. docbrown.info
Trifluoromethoxy Group (O-CF₃) Vibrations: The trifluoromethoxy group is characterized by strong C-F stretching vibrations. These are expected to produce intense bands in the IR spectrum, typically between 1280 and 1050 cm⁻¹. The C-O stretching of this group also contributes to this region.
O-H Out-of-Plane Bending: A broad band corresponding to the out-of-plane O-H "wag" of the hydrogen-bonded carboxylic acid dimer is characteristically observed around 960–900 cm⁻¹. docbrown.info
The following table summarizes the predicted characteristic IR and Raman bands for this compound based on data from analogous compounds.
| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic & Phenolic) | 3300–2500 | Weak | Broad, Strong |
| C-H stretch (Aromatic) | 3100–3030 | Medium-Strong | Medium |
| C=O stretch (Carboxylic Acid) | 1680–1650 | Medium | Very Strong |
| C=C stretch (Aromatic Ring) | 1610, 1580, 1470 | Strong | Strong-Medium |
| C-O stretch / O-H bend (Coupled) | 1440–1290 | Weak | Strong |
| C-F stretch (Trifluoromethoxy) | 1280–1050 | Medium | Very Strong |
| C-O stretch (Trifluoromethoxy) | ~1170 | Medium | Strong |
| O-H bend (Out-of-plane 'wag') | 960–900 | Very Weak | Medium, Broad |
To achieve unambiguous assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations. mdpi.com DFT methods, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have proven effective in predicting the vibrational frequencies of substituted benzoic acids. orientjchem.orgnih.govbanglajol.info
The computational process involves first optimizing the molecular geometry to find its lowest energy conformation. Then, vibrational frequency calculations are performed on this optimized structure. The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. mdpi.com To improve the agreement with experimental data, the computed frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)). mdpi.com
Furthermore, these calculations provide the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.govresearchgate.net This allows for a detailed and confident assignment of complex spectral features that arise from coupled vibrations, which is particularly useful for the fingerprint region (below 1500 cm⁻¹) where many C-C, C-O, and C-F stretching and bending modes overlap. docbrown.info For instance, DFT calculations can precisely delineate the contributions of C-O stretching and O-H bending to the bands observed in the 1440-1290 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons and the two acidic protons (carboxylic and hydroxyl).
Acidic Protons (-COOH and -OH): The carboxylic acid proton is typically highly deshielded and appears as a broad singlet far downfield, often above 11 ppm. rsc.orgdocbrown.info The phenolic hydroxyl proton also gives a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is generally found between 5 and 9 ppm.
Aromatic Protons: The benzene ring has three protons. Due to the ortho and para directing effects of the -OH group and the meta directing effect of the -COOH and -OCF₃ groups, these protons will have distinct chemical shifts. They will form a complex splitting pattern due to spin-spin coupling. The proton at C5, situated between the -OCF₃ and another proton, is expected to be a triplet. The protons at C3 and C4 will likely appear as doublets of doublets or complex multiplets in the typical aromatic region of 6.5-8.0 ppm.
The predicted ¹H NMR data are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | > 11.0 | broad singlet | 1H |
| Ar-OH | 5.0 - 9.0 | broad singlet | 1H |
| Ar-H (C3, C4, C5) | 6.5 - 8.0 | m (multiplet) | 3H |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms.
Carboxylic Carbon (-COOH): This carbon is significantly deshielded and typically appears in the 165-175 ppm range. rsc.orgdocbrown.info
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to electronegative atoms (-OH, -OCF₃) will be the most deshielded. C2 (attached to -OH) and C6 (attached to -OCF₃) are expected at the downfield end of the aromatic region (~150-160 ppm). C1 (attached to -COOH) will also be deshielded (~110-120 ppm). The remaining carbons (C3, C4, C5) will appear in the typical aromatic region of 115-140 ppm. docbrown.infochegg.com
Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group is unique. It will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). This signal is expected around 120 ppm, with a large coupling constant. rsc.org
The predicted ¹³C NMR data are compiled in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -COOH (C7) | 165–175 | s |
| C-OH (C2) | 155–160 | s |
| C-OCF₃ (C6) | 148–155 | q (small) |
| C-COOH (C1) | 110–120 | s |
| Ar-C (C3, C4, C5) | 115–140 | s |
| -OCF₃ | ~120 | q (quartet, ¹J_CF ≈ 250-260 Hz) |
¹⁹F NMR is highly sensitive and specific for characterizing fluorine-containing functional groups. The chemical shift range for ¹⁹F is much wider than for ¹H, making it excellent for distinguishing between different fluorine environments.
For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. Since there are no adjacent fluorine or hydrogen atoms, this signal should appear as a singlet. The chemical shift for an aromatic -OCF₃ group typically falls in the range of -58 to -60 ppm relative to CFCl₃. spectrabase.com
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCF₃ | -58 to -60 | s (singlet) | 3F |
This characteristic singlet in the ¹⁹F NMR spectrum serves as an unambiguous confirmation of the presence and electronic environment of the trifluoromethoxy group.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for definitive assignments of proton and carbon signals, especially in complex substituted aromatic systems.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the correlation between the three neighboring protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H-¹³C pairs. This technique is used to assign carbon signals based on the chemical shifts of their attached protons. It would definitively link each aromatic proton to its corresponding carbon atom in the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the aromatic protons to the carboxyl carbon, the carbon bearing the trifluoromethoxy group, and the carbon attached to the hydroxyl group. Correlations from the hydroxyl proton could also confirm its proximity to the C-2 and C-1 carbons.
Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR provides insights into the molecular structure and packing in the crystalline state. Cross-Polarization Magic Angle Spinning (CP-MAS) is a standard ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and overcome line broadening seen in solids. It can reveal the presence of different polymorphs or conformers in the solid state by detecting variations in chemical shifts and relaxation times.
Table 1: Predicted NMR Data for this compound
| Technique | Nucleus | Expected Chemical Shift (δ) / Correlation | Information Provided |
|---|---|---|---|
| ¹H NMR | -OH | ~10-12 ppm (broad s) | Acidic hydroxyl proton, likely intramolecularly hydrogen-bonded. |
| ¹H NMR | -COOH | ~11-13 ppm (broad s) | Carboxylic acid proton. |
| ¹H NMR | Ar-H | ~7.0-7.8 ppm (m) | Aromatic protons. |
| ¹³C NMR | -COOH | ~165-175 ppm | Carboxyl carbon. |
| ¹³C NMR | -CF₃O | ~120 ppm (q) | Carbon of the trifluoromethoxy group, split by fluorine (¹JCF). |
| ¹³C NMR | Ar-C | ~110-160 ppm | Aromatic carbons. |
| HMBC | ¹H-¹³C | Ar-H → C=O | Confirms connectivity of the aromatic ring to the carboxylic acid group. |
| HMBC | ¹H-¹³C | Ar-H → C-OCF₃ | Confirms connectivity of the aromatic ring to the trifluoromethoxy group. |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₈H₅F₃O₄), HRMS can confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. This is a definitive method for molecular formula confirmation, crucial for verifying the identity of newly synthesized compounds or for analyzing complex mixtures.
Table 2: Exact Mass Data for this compound
| Ion | Formula | Calculated Exact Mass (Da) | Typical Mass Analyzer |
|---|---|---|---|
| [M]⁺ | C₈H₅F₃O₄ | 222.0140 | Time-of-Flight (TOF), Orbitrap |
| [M-H]⁻ | C₈H₄F₃O₄⁻ | 221.0067 | Time-of-Flight (TOF), Orbitrap |
| [M+Na]⁺ | C₈H₅F₃O₄Na | 244.0039 | Time-of-Flight (TOF), Orbitrap |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like benzoic acid derivatives. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. Given the acidic nature of the carboxylic acid and phenolic hydroxyl groups, this compound is expected to ionize efficiently in the negative ion mode to produce an abundant deprotonated molecule [M-H]⁻. nih.gov The detection of this ion allows for the straightforward determination of the compound's molecular weight. Adduct ions, such as [M+Na]⁺ in positive mode or [M+Cl]⁻ in negative mode, may also be observed depending on the solvent system used. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.
For the [M-H]⁻ ion of this compound, a primary and highly characteristic fragmentation pathway for benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. nih.gov This would produce a key fragment ion. Subsequent fragmentation could involve the trifluoromethoxy group. The analysis of these fragmentation patterns helps to confirm the presence of specific functional groups and their connectivity within the molecule.
Table 3: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 221.0 | CO₂ (44.0 Da) | 177.0 | [3-hydroxy-1-(trifluoromethoxy)phenyl] anion |
| 177.0 | HF (20.0 Da) | 157.0 | Fragment resulting from loss of HF |
| 221.0 | H₂O (18.0 Da) | 203.0 | Fragment from loss of water |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
Crystal Structure Analysis and Intermolecular Interactions
For this compound, a single-crystal X-ray diffraction study would reveal its solid-state conformation and the intricate network of intermolecular interactions that dictate its crystal packing. Based on studies of numerous substituted benzoic acids, it is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice. researchgate.netnih.gov This common structural motif is stabilized by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net
Table 4: Expected Crystallographic Features and Intermolecular Interactions for this compound
| Structural Feature | Expected Observation | Significance |
|---|---|---|
| Primary Supramolecular Motif | Centrosymmetric R²₂(8) carboxylic acid dimer. nih.gov | Dominant interaction determining the primary crystal packing. |
| Intramolecular H-Bonding | O-H···O bond between the ortho-hydroxyl and the carboxyl group. | Influences molecular planarity and conformation. |
| Intermolecular H-Bonding | O-H···O (Carboxylic acid dimer). | Strong directional interaction stabilizing the crystal lattice. |
| Other Interactions | π–π stacking, C-H···F, F···O contacts. nih.gov | Contribute to the overall 3D packing and stability. |
| Conformation | Likely near-planar arrangement of the benzoic acid moiety due to intramolecular H-bonding. | Defines the molecule's shape in the solid state. |
Polymorphism Research
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study, particularly in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties. Although dedicated polymorphism studies on this compound have not been extensively reported, the analysis of analogous 2,6-disubstituted benzoic acids provides a framework for predicting its potential polymorphic behavior.
Substituents on the benzoic acid ring, especially at the ortho positions, significantly influence molecular conformation and intermolecular interactions, which are the primary drivers of polymorphism. rsc.orgnih.gov The interplay between the hydroxyl (-OH), trifluoromethoxy (-OCF3), and carboxylic acid (-COOH) groups in the target molecule suggests a strong potential for varied crystalline arrangements.
Research on compounds like 2,6-dimethoxybenzoic acid and 2-((2,6-dichlorophenyl)amino)benzoic acid has revealed the existence of conformational polymorphs. rsc.orgnih.gov These arise from different spatial arrangements of the molecule, such as the syn or anti conformation of the carboxylic acid group relative to the rest of the molecule. researchgate.net It is plausible that this compound could also exhibit such conformational polymorphism.
Furthermore, the hydrogen bonding motifs are crucial in dictating the crystal packing. Benzoic acids commonly form hydrogen-bonded dimers (a synthon) or catemeric (chain) structures. nih.gov The presence of the hydroxyl group in this compound introduces additional possibilities for hydrogen bonding, potentially leading to a rich polymorphic landscape. Studies on other trifluoromethyl-substituted benzoic acids have also highlighted the role of steric interactions in influencing the planarity of the molecule and its subsequent packing in the crystal lattice. iucr.orgresearchgate.net
| Characteristic | Basis of Prediction (Analogous Compound) | Predicted Outcome for this compound |
|---|---|---|
| Conformational Polymorphism | 2,6-dimethoxybenzoic acid researchgate.net | Potential for polymorphs based on the syn/anti conformation of the carboxylic acid group. |
| Synthon Polymorphism | 2,6-dimethoxybenzoic acid nih.gov | Likely to form either carboxylic acid dimers or catemeric chains through hydrogen bonding. |
| Influence of Steric Hindrance | 4-nitro-2-(trifluoromethyl)benzoic acid iucr.orgresearchgate.net | The ortho -OCF3 group may cause the carboxylic acid group to twist out of the plane of the benzene ring, affecting crystal packing. |
| Role of Additional Hydrogen Bonding | 3-hydroxybenzoic acid ucl.ac.uk | The hydroxyl group could participate in forming alternative hydrogen-bonding networks, leading to different polymorphs. |
UV-Visible Spectroscopy for Electronic Transitions
The primary chromophore is the benzene ring, which typically exhibits three absorption bands arising from π → π* transitions. hnue.edu.vn The positions and intensities of these bands are sensitive to the nature of the substituents on the ring. In this compound, the hydroxyl (-OH) group acts as an auxochrome, a group that can modify the absorption of a chromophore. The lone pair of electrons on the oxygen atom can interact with the π-system of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. hnue.edu.vn
The carboxylic acid (-COOH) and trifluoromethoxy (-OCF3) groups also influence the electronic transitions. The trifluoromethoxy group is generally considered to be weakly deactivating and can have a modest effect on the absorption spectrum. The electronic transitions in benzoic acid itself are well-characterized, with absorption maxima typically observed around 194 nm, 230 nm, and 274 nm in an acidic mobile phase. sielc.com
The solvent environment and pH are expected to have a significant impact on the UV-Visible spectrum of this compound. In polar solvents, hydrogen bonding can affect the energy levels of the electronic states, leading to solvatochromic shifts. nih.gov Changes in pH will alter the ionization state of both the carboxylic acid and the phenolic hydroxyl group. Deprotonation of the carboxylic acid to a carboxylate and the hydroxyl group to a phenolate (B1203915) ion would extend the conjugation and are expected to cause a pronounced bathochromic shift in the absorption bands. rsc.orgnih.gov For instance, the ionization of the phenol hydroxyl group in tyrosine shifts the absorption peak from 277 nm to 294 nm. nih.gov
| Condition | Expected Electronic Transition | Predicted λmax Range (nm) | Rationale |
|---|---|---|---|
| Neutral pH, Non-polar Solvent | π → π* (Benzene Ring) | 210-230 and 270-285 | Based on phenol and substituted benzoic acid spectra in non-polar environments. nih.govresearchgate.net |
| Neutral pH, Polar Solvent | π → π* (Benzene Ring) | 215-235 and 275-290 | Expected slight bathochromic shift due to solvent polarity. pharmatutor.org |
| Acidic pH (pH < 2) | π → π* (Protonated Species) | 210-230 and 270-285 | Both -COOH and -OH groups are protonated, similar to neutral non-polar conditions. rsc.org |
| Basic pH (pH > 10) | π → π* (Deprotonated Species) | 235-250 and 290-310 | Deprotonation of both the carboxylic acid and hydroxyl group leads to extended conjugation and a significant bathochromic shift. rsc.orgnih.gov |
Derivatization and Analog Synthesis Strategies for Structural Exploration
Synthesis of Esters and Amides
The carboxylic acid functionality of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid is a prime handle for derivatization through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, membrane permeability, and potential for hydrogen bonding.
The synthesis of esters and amides allows for the incorporation of a vast array of chemical diversity. Esterification can be achieved by reacting the benzoic acid with a wide range of linear or branched aliphatic alcohols. google.com Similarly, amidation can be performed with various primary and secondary amines. Mechanochemical synthesis under liquid-assisted grinding (LAG) conditions has been successfully used to produce amide surfactants from hydroxy acids and primary amines of varying alkyl chain lengths. rsc.org For hydroxycarboxylic acids specifically, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) can facilitate amide bond formation efficiently, even without protecting the hydroxyl group. rsc.org
The construction of a library of ester and amide derivatives with diverse alcohol and amine components allows for a broad survey of how these modifications impact the molecule's properties.
| Derivative Type | Reagent Class | Example Reagent | Resulting Moiety |
| Ester | Simple Alcohols | Methanol, Ethanol | Methyl ester, Ethyl ester |
| Ester | Substituted Alcohols | 2-Aminoethanol | Aminoethyl ester |
| Ester | Fatty Alcohols | Hexadecanol | Hexadecyl ester |
| Amide | Primary Amines | Benzylamine | Benzyl (B1604629) amide |
| Amide | Secondary Amines | Piperidine | Piperidinyl amide |
| Amide | Amino Acids | Glycine methyl ester | Glycinyl amide |
Beyond simply altering physicochemical properties, the synthesis of esters and amides can be used to install functional groups that serve as chemical handles for further research applications. nih.gov For example, an amine or alcohol containing a terminal alkyne or azide can be coupled to the carboxylic acid. The resulting derivative can then be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, to attach fluorescent probes, affinity tags, or linkers for conjugation to other molecules. mdpi.com
In the development of P2Y6 receptor antagonists, a 6-iodo substituted chromene was derivatized using a Sonogashira reaction with various functionalized terminal alkynes. nih.gov A similar strategy could be applied by first creating an iodo-substituted analog of this compound, followed by coupling and subsequent ester or amide formation. This approach provides a powerful platform for creating sophisticated molecular tools for chemical biology and diagnostic research.
Formation of Heterocyclic Scaffolds Incorporating the Chemical Compound
The inherent functionalities of this compound make it a valuable precursor for the synthesis of more complex heterocyclic structures. researchgate.netnih.gov The ortho-relationship between the hydroxyl and carboxylic acid groups is particularly suited for intramolecular cyclization reactions to form fused ring systems.
Benzoic acid derivatives are versatile building blocks for constructing a wide range of heterocycles. researchgate.net For example, 2-acylbenzoic acids are known to be effective synthons for producing heterocycles like phthalides, isochromanones, and isoindolines. researchgate.net Similarly, the reaction of benzoic acid derivatives with other multifunctional compounds can lead to complex scaffolds. An effective one-pot, four-component method has been described for the synthesis of oxazine derivatives from the condensation of a resorcinol, aromatic aldehydes, carboxylic acids, and ammonia (B1221849). oiccpress.com Another strategy involves the synthesis of benzothiazoles from 1,4-benzoquinone, demonstrating the utility of quinone-like precursors which can be conceptually related to hydroxylated aromatics. researchgate.net These established synthetic routes suggest that this compound could be readily incorporated into various heterocyclic frameworks, significantly expanding its structural diversity and potential applications.
The table below outlines potential heterocyclic scaffolds that could be synthesized using this compound as a key starting material, based on established synthetic methodologies.
| Reagent(s) | Reaction Type | Potential Heterocyclic Scaffold |
| Reduction of COOH to CHO, then intramolecular cyclization | Cyclization | Benzofuranone |
| Reaction with a 1,2-diamine (e.g., o-phenylenediamine) | Condensation/Cyclization | Benzimidazole derivative |
| Reaction with a hydrazine | Condensation/Cyclization | Phthalazinone derivative |
| Reaction with an amino-thiol | Condensation/Cyclization | Benzothiazole derivative |
| Multi-component reaction with an aldehyde and ammonia source | Condensation/Cyclization | Oxazine derivative oiccpress.com |
Introduction of Additional Fluorinated Moieties
The introduction of additional fluorine-containing substituents onto the this compound scaffold is a key strategy for modulating its properties. Fluorine and fluorinated groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets due to their unique steric and electronic properties. mdpi.com
The strategic placement of additional fluorinated groups can be achieved through various synthetic methodologies targeting the aromatic ring. The existing substituents (hydroxyl, carboxyl, and trifluoromethoxy groups) will direct the position of any new incoming groups during electrophilic aromatic substitution.
Introduction of a CF₃ Group: The trifluoromethyl group is a strong electron-withdrawing substituent that can enhance metabolic stability and binding interactions. mdpi.com Introducing a CF₃ group onto the aromatic ring of a this compound derivative could be accomplished via transition-metal-catalyzed cross-coupling reactions if a suitable halo-substituted precursor is available. For example, a bromo- or iodo-substituted analog could react with a trifluoromethyl source, such as trifluoromethyl copper reagents. mdpi.com
Introduction of an Additional OCF₃ Group: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. mdpi.com Adding a second OCF₃ group would significantly increase the lipophilicity of the molecule. Methods for introducing this group include electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents on activated aromatic substrates or the conversion of a phenolic precursor. mdpi.comnih.gov For instance, if a second hydroxyl group were present on the ring, it could potentially be converted to a trifluoromethoxy group.
Below is a table of related polyfluorinated benzoic acids, illustrating the types of structures that could be targeted.
| Compound Name | Structure | Key Features |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | Contains both F and CF₃ substituents. |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | Isomer with altered substituent positions. |
| 3-(Trifluoromethyl)-4-fluorobenzoic acid | C₈H₄F₄O₂ | Another constitutional isomer. |
| 2,6-Bis(trifluoromethyl)benzoic acid | C₉H₄F₆O₂ | Contains two CF₃ groups ortho to the carboxyl group. |
The presence and position of fluorine-containing substituents have a significant impact on the conformational preferences of the benzoic acid scaffold. The orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring is a key determinant of the molecule's shape and its ability to interact with biological targets.
For ortho-substituted benzoic acids, steric and electronic interactions between the ortho-substituent and the carboxylic acid group are particularly important. In 2-(trifluoromethyl)benzoic acid, the bulky CF₃ group forces the carboxyl group to be tilted out of the plane of the aromatic ring by approximately 16.8°. nih.gov This contrasts with unsubstituted benzoic acid, which tends to be more planar.
In the case of this compound, both the hydroxyl and trifluoromethoxy groups are in positions ortho to the carboxylic acid. This substitution pattern is expected to create significant steric hindrance, likely resulting in a non-planar conformation where the carboxylic acid group is twisted out of the aromatic plane. Furthermore, intramolecular hydrogen bonding can play a crucial role. An intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid is a common feature in salicylic (B10762653) acids, which locks the carboxylic group in a specific planar orientation. However, the presence of the bulky -OCF₃ group at the other ortho position (C6) could disrupt this planarity.
Computational studies on related molecules, such as 2-fluoro-4-hydroxy benzoic acid, have shown that multiple conformers can exist with small energy differences, primarily differing in the orientation of the hydroxyl and carboxylic acid groups. researchgate.net For this compound, the lowest energy conformation would likely involve a balance between maximizing the favorable intramolecular hydrogen bond from the C2-hydroxyl group and minimizing the steric repulsion from the C6-trifluoromethoxy group.
The table below summarizes conformational data for related ortho-substituted benzoic acids, providing insight into the likely behavior of the title compound.
| Compound | Ortho-Substituent(s) | Carboxyl Group Dihedral Angle | Key Interaction(s) |
| 2-(Trifluoromethyl)benzoic acid | -CF₃ | 16.8° | Steric repulsion between -CF₃ and -COOH |
| 2-Fluorobenzoic acid | -F | Planar (trans conformer) | Intramolecular H-bond (O-H···F) or repulsive C=O···F interaction |
| 2,6-Bis(trifluoromethyl)benzoic acid | -CF₃, -CF₃ | Significantly non-planar | Severe steric hindrance from both ortho groups |
These structural insights are critical for understanding how analogs of this compound might present themselves to a biological target, thereby guiding rational drug design.
Applications in Advanced Organic Synthesis and Materials Science Research
The Chemical Compound as a Versatile Synthetic Building Block
2-Hydroxy-6-(trifluoromethoxy)benzoic acid is recognized as a versatile small molecule scaffold and building block in chemical synthesis. biosynth.comfluorochem.co.uk The presence of multiple functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for more intricate molecular architectures.
The utility of this compound as a precursor is rooted in the reactivity of its constituent functional groups. The trifluoromethoxy group, in particular, has a notable impact on the molecule's chemical properties and has been increasingly incorporated into medicinal, agrochemical, and materials science research. rsc.org The incorporation of this group can lead to the development of new drugs, agrochemicals, and functional materials. rsc.org
Analogous to related fluorinated benzoic acids, such as 2-Fluoro-6-(trifluoromethyl)benzoic acid which serves as a key intermediate in the synthesis of complex molecules, this compound can be leveraged for its enhanced reactivity and solubility due to its fluorinated substituent. chemimpex.com The fluorinated structure contributes to the stability and efficacy of the resulting complex molecules. chemimpex.com
In the realm of medicinal chemistry, the modification of molecular scaffolds with specific chemical groups is a key strategy to enhance biological and physicochemical properties. nih.gov The trifluoromethoxy group is of particular relevance in this context. nih.gov Fluorinated compounds are of growing importance in medicinal chemistry for their ability to improve biological activity and selectivity. chemimpex.com
The 2-hydroxybenzoic acid framework itself can serve as a "warhead" for designing selective inhibitors of biological targets. nih.gov For instance, derivatives of 2-hydroxybenzoic acid have been identified as promising chemical scaffolds for the development of selective SIRT5 inhibitors. nih.gov The carboxylic acid and the adjacent hydroxyl group are often essential for maintaining biological activity. nih.gov The process of "scaffold hopping," where a core structure is modified to improve properties, is a common strategy in drug discovery and can be applied to scaffolds like this compound to optimize for various chemical and biological characteristics. niper.gov.in
The table below summarizes the key molecular features of this compound that are pertinent to its role as a synthetic building block.
| Property | Value/Description | Source |
| Molecular Formula | C8H5F3O3 | biosynth.comchemicalbook.com |
| Molecular Weight | 206.12 g/mol | biosynth.comchemicalbook.com |
| Key Functional Groups | Carboxylic acid, Hydroxyl, Trifluoromethoxy | |
| CAS Number | 144433-66-9 | biosynth.com |
| Melting Point | 156 °C | biosynth.com |
Utilization in Methodological Organic Transformations
The reactivity of this compound also lends itself to the development of new synthetic methodologies.
Transition-metal-catalyzed C–H bond activation has emerged as a powerful tool in organic synthesis. magtech.com.cn Directing groups, which can enhance reaction speed, selectivity, and catalytic efficiency, are often employed in these transformations. magtech.com.cn The carboxylic acid group present in this compound can function as a directing group to guide the functionalization of a specific C–H bond. magtech.com.cnrsc.org This approach is valuable for the late-stage functionalization of complex molecules like pharmaceuticals and agrochemicals. semanticscholar.org
While the hydroxyl and alkoxy groups are also known to influence the regioselectivity of C-H activation, the carboxylic acid is a well-established directing group. mdpi.com The use of carboxylic acids as traceless directing groups, where the group can be removed after the desired transformation, enhances the synthetic utility of this method. rsc.org
The table below outlines the general principles of directing group-assisted C-H activation relevant to a benzoic acid scaffold.
| Feature | Description | Source |
| Directing Group | Carboxylic acid | magtech.com.cnrsc.org |
| Transformation | C-H Functionalization | semanticscholar.org |
| Advantages | Enhanced reactivity and selectivity | magtech.com.cn |
| Potential | Traceless directing group | rsc.org |
While specific examples of this compound as a catalyst component are not extensively documented, its structural features suggest potential applications. The trifluoromethoxy group can influence the electronic properties of the aromatic ring, potentially modulating the reactivity in catalytic cycles. Furthermore, related fluorinated benzoic acids have been noted for their utility in various chemical transformations, suggesting a similar potential for this compound.
Potential for Materials Science Applications (Hypothetical, based on related compounds)
The unique properties conferred by fluorine-containing functional groups are highly sought after in materials science. The trifluoromethoxy group is known to enhance thermal stability and chemical resistance. chemimpex.com Based on the applications of structurally similar compounds, it is plausible to hypothesize potential uses for this compound in this field.
For example, 2-Fluoro-6-(trifluoromethyl)benzoic acid is used in the production of specialty polymers and coatings. chemimpex.com It is conceivable that this compound could serve as a monomer or an additive in the synthesis of high-performance polymers with enhanced properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The hydroxyl and carboxylic acid functionalities provide reactive handles for polymerization reactions.
The table below outlines hypothetical materials science applications based on the properties of related fluorinated compounds.
| Potential Application | Rationale | Related Compound Example | Source |
| High-Performance Polymers | Enhanced thermal stability and chemical resistance from the trifluoromethoxy group. | 2-Fluoro-6-(trifluoromethyl)benzoic acid | chemimpex.com |
| Specialty Coatings | Improved durability and resistance to environmental degradation. | 2-Fluoro-6-(trifluoromethyl)benzoic acid | chemimpex.com |
| Functional Materials | The trifluoromethoxy group can impart unique electronic or optical properties. | Trifluoromethoxylated pyridines and pyrimidines | rsc.org |
Monomer in Polymer Synthesis
While specific examples of the direct use of this compound as a monomer in polymerization are not extensively documented in readily available literature, its structural motifs are analogous to those used in the synthesis of certain classes of polymers. For instance, hydroxybenzoic acids are foundational monomers for creating thermotropic aromatic polyesters, such as poly(4-hydroxybenzoic acid) (PHBA). datapdf.comresearchgate.net The polymerization of such monomers often proceeds through the condensation of the hydroxyl and carboxylic acid groups, sometimes with the hydroxyl group acylated to facilitate the reaction. google.com
The introduction of fluorine-containing substituents, like the trifluoromethoxy group in this compound, can significantly alter the properties of the resulting polymers. Fluorine's high electronegativity and the bulkiness of the CF3 group can decrease dipole-dipole interactions between polymer chains, potentially lowering the melting point and improving the processability of the resulting polyester (B1180765) compared to its non-fluorinated counterparts. datapdf.com Research on similar fluorinated hydroxybenzoic acids has shown that these characteristics can influence the thermal behavior and liquid crystalline properties of the polymers. datapdf.comacs.org For example, the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) demonstrated that fluorine substituents can lower the phase transition temperature compared to PHBA. datapdf.com
Metal-organic frameworks (MOFs) have also been synthesized using hydroxybenzoic acids as organic linkers, which then can act as catalysts for ring-opening polymerization of lactones. nih.gov This suggests a potential, albeit indirect, role for this compound in polymerization processes.
Precursor for Functional Materials
The inherent properties of this compound lend themselves to its use as a precursor in the synthesis of functional materials, particularly those with applications in liquid crystals and optoelectronics.
Benzoic acid derivatives are well-established building blocks for liquid crystals, often forming ordered structures through hydrogen bonding. nih.govtcichemicals.com The ability to form such supramolecular interactions is crucial for the liquid crystalline behavior of these materials. nih.gov The trifluoromethoxy group in this compound can influence the molecular packing and electronic properties, which are key parameters in the design of liquid crystal displays and other optical devices.
In the realm of optoelectronic materials, fluorinated compounds are of increasing importance. chemimpex.com The trifluoromethyl group, for instance, can enhance properties like metabolic stability and pharmacokinetic profiles in medicinal chemistry, and similar benefits in terms of stability and performance can be inferred for materials science applications. chemimpex.com While direct application of this compound in this area is not widely reported, its structural analogues are used as intermediates for such advanced materials. upfluorochem.com
Interdisciplinary Research Linkages
The unique substitution pattern of this compound also positions it as a valuable intermediate in interdisciplinary research, bridging chemistry with biology and agriculture.
Chemical Biology Tool Development
In the field of chemical biology, small molecules are essential tools for probing biological systems. rsc.org While direct evidence for the use of this compound as a chemical biology tool is limited, its derivatives have shown potential. For example, various 2-hydroxybenzoic acid derivatives have been investigated as inhibitors of specific enzymes, such as SIRT5, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. nih.gov In these studies, the 2-hydroxybenzoic acid moiety serves as a "warhead" for binding to the target protein. nih.gov
The development of such inhibitors often involves the synthesis of a library of related compounds to explore structure-activity relationships. nih.gov The trifluoromethoxy group can be a key modification in such libraries, influencing the compound's potency and selectivity. While this does not constitute direct use as a tool, it highlights its role as a key building block in the development of such tools. sci-hub.se
Agrochemical Intermediate Research
Fluorinated compounds play a significant role in modern agrochemicals, often imparting improved efficacy and selectivity. chemimpex.com The trifluoromethylpyridine moiety, for instance, is a key structural motif in numerous herbicides and fungicides. semanticscholar.org The synthesis of these complex agrochemicals often relies on smaller, functionalized building blocks.
While direct application is not specified, compounds structurally related to this compound, such as 2-fluoro-6-(trifluoromethyl)benzoic acid, are used as intermediates in the formulation of herbicides and fungicides. chemimpex.com The presence of the trifluoromethyl group is noted to enhance the biological activity of these agricultural products. chemimpex.com Patents describing the synthesis of complex herbicidal molecules sometimes utilize substituted hydroxybenzoic acids as starting materials or key intermediates. google.com This underscores the potential of this compound to serve as a precursor in the synthesis of novel agrochemicals.
Advanced Analytical Methodologies and Research Applications
Method Development for Research-Scale Analysis of the Chemical Compound
Method development for the analysis of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid focuses primarily on chromatographic techniques, which are adept at separating the analyte from potential impurities and matrix components.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of fluorinated benzoic acids due to its versatility and applicability to non-volatile and thermally sensitive compounds. libretexts.org Reversed-phase HPLC is particularly well-suited for separating acidic aromatic compounds like this compound from complex aqueous samples. tandfonline.com
Optimization of an HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector.
Stationary Phase: A C18 column is a common choice for reversed-phase chromatography of fluorinated benzoic acids, providing effective retention and separation. tandfonline.com
Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all compounds of interest while maintaining good resolution. ekb.eg The pH of the aqueous phase is a critical parameter; for acidic compounds, adjusting the pH can control the ionization state and improve peak shape and retention. ekb.eg
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is frequently used, allowing for both quantification and preliminary identification based on the compound's UV spectrum. tandfonline.com For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | tandfonline.com |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted with orthophosphoric acid | ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture | ekb.eg |
| Elution | Gradient | ekb.eg |
| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) | tandfonline.comnih.gov |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of the polar carboxyl and hydroxyl functional groups results in low volatility and poor thermal stability. colostate.edu These characteristics can lead to broad, asymmetrical peaks and poor reproducibility on standard GC columns. colostate.edu
Therefore, for GC-based analysis, a crucial prerequisite is the conversion of the non-volatile analyte into a more volatile and thermally stable derivative. libretexts.org This is achieved through chemical derivatization, which targets the active hydrogen atoms in the carboxyl and hydroxyl groups. libretexts.orgcolostate.edu Once derivatized, the resulting compound exhibits improved chromatographic behavior, allowing for high-resolution separation and sensitive detection by GC, often coupled with a mass spectrometer (GC-MS). researchgate.netresearchgate.net
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. bohrium.com For this compound, this involves targeting the carboxyl and hydroxyl groups to increase volatility for GC analysis or to enhance detectability in HPLC and MS. libretexts.orgnih.gov
The carboxylic acid group is a primary target for derivatization to reduce polarity and increase volatility. libretexts.org Common strategies include:
Esterification: This is the most frequent approach, converting the carboxylic acid into an ester. libretexts.org This can be accomplished using an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). researchgate.netresearchgate.net The resulting methyl ester is significantly more volatile and less polar than the parent acid.
Alkylation: This method also forms esters by replacing the acidic proton with an alkyl group. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) are used to create PFB esters. libretexts.orgresearchgate.net This particular derivatization is highly effective for trace analysis using GC with an electron capture detector (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS), as the polyfluorinated tag imparts high electron affinity. researchgate.net
| Reagent | Derivative Formed | Primary Analytical Method | Reference |
|---|---|---|---|
| Boron trifluoride/Methanol (BF₃·MeOH) | Methyl ester | GC-MS | researchgate.netresearchgate.net |
| Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl ester | GC-MS (NICI) | libretexts.orgresearchgate.net |
| p-Bromophenacyl bromide (p-BPB) | p-Bromophenacyl ester | HPLC-ICP-MS/MS | rsc.org |
The phenolic hydroxyl group can also be derivatized to improve analytical performance. This is particularly important for GC analysis, as the hydroxyl group also contributes to the compound's polarity and low volatility. libretexts.org
Silylation: This is one of the most widely used derivatization methods for GC, where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Silylation reagents react with the hydroxyl group to form a silyl ether, which is more volatile and thermally stable. libretexts.org
Acylation: This process involves reacting the hydroxyl group with an acylating agent, such as an acyl chloride (e.g., benzoyl chloride), to form an ester. libretexts.org This not only improves volatility for GC but can also be used in HPLC to introduce a chromophore (a light-absorbing group), enhancing UV detection. libretexts.orgresearchgate.net
Derivatization plays a critical role in enhancing detection by mass spectrometry (MS), a technique often coupled with HPLC or GC. nih.govbohrium.com The chemical modification can significantly improve the ionization efficiency of the analyte, which is often a limiting factor in achieving low detection limits. bohrium.comnih.gov
For LC-MS analysis, derivatization can introduce a permanently charged or easily ionizable moiety into the molecule. nih.gov This leads to a much stronger signal in the mass spectrometer, thereby increasing sensitivity. nih.govresearchgate.net For instance, derivatizing a carboxylic acid via amidation can introduce a basic nitrogen atom that is readily protonated in positive-ion electrospray ionization (ESI), leading to a significant enhancement in signal intensity. researchgate.net
Furthermore, derivatization can be used to introduce specific elements into the analyte's structure. As an example, using a bromine-containing reagent like p-bromophenacyl bromide allows for element-selective detection with techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), providing excellent sensitivity and specificity. rsc.org The use of tandem mass spectrometry (MS/MS) on these derivatized analytes provides high confidence in identification and quantification, making it a powerful tool for trace-level analysis in complex matrices. nih.gov
Isotopic Labeling Strategies for Mechanistic and Analytical Research
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or biological pathways. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope, researchers can monitor the transformation of a molecule, providing deep insights into reaction mechanisms and metabolic processes. numberanalytics.comias.ac.in For a complex molecule like this compound, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) serve as indispensable tools for detailed analytical and mechanistic studies. symeres.com
Deuterium and Carbon-13 Labeling
The strategic incorporation of deuterium and carbon-13 into the structure of this compound allows for precise tracking and analysis. These stable isotopes are chosen for their unique properties: ¹³C has a nuclear magnetic moment, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, while the significant mass difference between deuterium and protium (B1232500) (¹H) can alter reaction rates, an occurrence known as the kinetic isotope effect (KIE). nih.govlibretexts.orglibretexts.org
The synthesis of isotopically labeled this compound requires the use of precursors already enriched with the desired isotope. x-chemrx.com For instance, a ¹³C-labeled version could be synthesized starting from a benzoic acid derivative containing ¹³C in its aromatic ring or carboxyl group. medchemexpress.com Deuterium labeling can often be achieved through hydrogen-deuterium exchange reactions on the aromatic ring or by using deuterated reagents during the synthesis. researchgate.netacs.org
The choice of which atom to label depends on the research question. Labeling the carbon backbone allows for tracing the core structure through metabolic transformations, whereas labeling specific hydrogen atoms can help elucidate reaction mechanisms involving bond cleavage at that site. researchgate.netescholarship.org
Interactive Table: Potential Isotopic Labeling Positions in this compound and Their Research Rationale
| Labeling Position | Isotope | Rationale for Labeling | Primary Analytical Technique |
| Carboxyl Carbon | ¹³C | To monitor decarboxylation reactions or metabolic pathways involving the carboxylic acid group. | ¹³C-NMR, Mass Spectrometry |
| Aromatic Ring Carbons | ¹³C | To trace the fate of the entire benzene (B151609) ring structure in metabolic or degradation studies. | ¹³C-NMR, Mass Spectrometry |
| Hydroxyl Hydrogen | ²H | To study hydrogen exchange dynamics and the role of the hydroxyl group in intermolecular interactions. | ¹H-NMR, Mass Spectrometry |
| Aromatic Ring Hydrogens | ²H | To investigate electrophilic substitution reactions and probe for kinetic isotope effects in C-H bond activation steps. | Mass Spectrometry, ¹H-NMR |
Application in Reaction Monitoring and Pathway Elucidation
Isotopically labeled compounds are invaluable for both quantitative analysis and for mapping complex biological or chemical systems. nih.govspringernature.com
Reaction Monitoring
In quantitative analysis, an isotopically labeled version of this compound serves as an ideal internal standard for techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Because the labeled standard is chemically identical to the non-labeled analyte, it co-elutes and experiences the same ionization effects in the mass spectrometer. However, it is detected at a different mass-to-charge ratio due to the heavier isotopes. acs.org This allows for highly accurate quantification of the analyte in complex matrices by correcting for sample loss during preparation and variations in instrument response. acs.org
Pathway Elucidation
The primary application of isotopic labeling is in elucidating metabolic or degradation pathways. nih.govspringernature.com By introducing ¹³C- or ²H-labeled this compound into a biological system (e.g., cell culture or an animal model), researchers can trace the path of the labeled atoms. bitesizebio.com Metabolites are extracted over time and analyzed by mass spectrometry or NMR spectroscopy. wikipedia.org
Mass spectrometry can identify metabolites by detecting the mass shift corresponding to the incorporated isotope. acs.org For example, if the parent compound is metabolized by hydroxylation, the resulting product will show a mass increase corresponding to the addition of an oxygen atom plus the mass of the isotopic label. NMR spectroscopy, particularly ¹³C-NMR, can provide even more detailed information by identifying the exact location of the ¹³C label in the metabolite's structure, thereby revealing how the parent molecule was transformed. ias.ac.inlibretexts.orgudel.edu This atom-tracking capability is essential for unambiguously identifying metabolic products and reconstructing the biochemical pathways involved. nih.gov
Interactive Table: Research Applications of Labeled this compound
| Application | Isotopic Label Used | Methodology | Information Gained |
| Quantitative Bioanalysis | Deuterium (e.g., D₃-labeled) | LC-MS with labeled internal standard | Accurate concentration measurement in plasma or tissue samples. |
| Metabolic Fate Studies | Carbon-13 (e.g., ¹³C₆-ring labeled) | Administering the labeled compound to a test system and analyzing metabolites with MS and NMR. | Identification of metabolic products and mapping of biotransformation pathways. nih.gov |
| Mechanistic Studies | Deuterium (at a specific C-H bond) | Comparing the reaction rates of the labeled and unlabeled compound (Kinetic Isotope Effect). | Insight into the rate-determining step of a reaction, such as C-H bond cleavage. libretexts.orgresearchgate.net |
Future Research Directions and Unexplored Avenues for 2 Hydroxy 6 Trifluoromethoxy Benzoic Acid
Innovations in Green and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability necessitates the development of environmentally friendly synthetic methods. For 2-Hydroxy-6-(trifluoromethoxy)benzoic acid, future research will likely prioritize green chemistry principles to enhance efficiency and reduce environmental impact.
Biocatalysis stands out as a powerful tool for green chemistry, utilizing enzymes to perform highly specific chemical transformations under mild conditions. nih.gov The synthesis of fluorinated compounds, which can be challenging, is an area where enzymatic methods are increasingly being explored. nih.gov Future investigations could focus on identifying or engineering enzymes for the synthesis of this compound. For instance, cytochrome P450 enzymes, aldolases, or specific carboxylases could be explored for the selective hydroxylation or carboxylation of appropriately substituted precursors. nih.govresearchgate.net The use of enzymes like lipases or esterases could also be investigated for regioselective reactions on derivatives of the target molecule. ox.ac.uk An enzymatic approach offers the potential for high enantioselectivity and regioselectivity, operating in aqueous solutions and minimizing the need for harsh reagents and protecting groups. nih.govthe-innovation.org
Potential Biocatalytic Approaches
| Enzymatic Strategy | Potential Reaction | Key Advantage |
|---|---|---|
| Hydroxylation | Introduction of a hydroxyl group onto a trifluoromethoxy-substituted benzoic acid precursor using a hydroxylase. | High regioselectivity, avoiding isomeric byproducts. |
| Carboxylation | Direct carboxylation of a trifluoromethoxy-substituted phenol (B47542) using a carboxylase enzyme. | Utilizes CO2 as a green C1 source. nih.gov |
| Kinetic Resolution | Enantioselective reaction on a racemic precursor using lipases or esterases. | Production of enantiomerically pure compounds. ox.ac.uk |
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. pharmtech.com The synthesis of fluorinated pharmaceutical intermediates is particularly well-suited for flow chemistry, as it allows for the safe handling of hazardous reagents and precise control over reaction conditions. pharmtech.comeurekalert.org Future work could develop a continuous flow synthesis for this compound. This could involve, for example, the nitration of a salicylic (B10762653) acid derivative in a microreactor, which has been shown to be efficient and selective. researchgate.netacs.org Such a strategy would be beneficial for commercial manufacturing, potentially increasing yield and process efficiency while minimizing risks associated with exothermic or hazardous reactions. pharmtech.comnih.gov The use of packed-bed reactors with immobilized catalysts or reagents in a flow system could further streamline the synthesis and purification process. eurekalert.orgnih.gov
Comparison of Batch vs. Flow Synthesis for Aromatic Acid Production
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Often limited, risk of local hotspots. | Excellent, high surface-area-to-volume ratio. pharmtech.com |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer, small reaction volumes at any given time. nih.gov |
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer durations. pharmtech.com |
| Process Control | Less precise control over reaction time and temperature. | Precise, real-time control over parameters. rug.nl |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic processes, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) utilizes in-line and online analytical tools to monitor reactions in real time. nih.gov Future research on the synthesis of this compound could greatly benefit from the integration of advanced spectroscopic probes. Techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be coupled with flow reactors or batch systems to track the concentration of reactants, intermediates, and products without invasive sampling. nih.govnih.govphotonics.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of reaction conditions, leading to improved yield and purity. mdpi.comrsc.org Such real-time data is invaluable for developing robust and reproducible synthetic protocols. simsonpharma.comspectroscopyonline.com
High-Throughput Computational Screening for Novel Reactivity or Applications
In silico methods are revolutionizing the discovery of new materials and bioactive molecules. High-throughput computational screening can be used to predict the properties and potential applications of this compound and its virtual derivatives. nih.gov By docking the molecule against various biological targets, such as enzymes or receptors, researchers can identify potential therapeutic applications. nih.gov For example, substituted benzoic acids have been screened for various biological activities, including as enzyme inhibitors or antimicrobial agents. acs.orgmdpi.com Similarly, computational models can predict material properties, guiding the design of new polymers or functional materials. This approach accelerates the discovery process, reduces the cost of experimental screening, and allows for the rational design of molecules with desired functionalities. nih.govnih.gov
Exploration of its Role in Supramolecular Chemistry and Crystal Engineering
The molecular structure of this compound, with its hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (carbonyl, trifluoromethoxy), makes it an excellent building block for supramolecular assembly and crystal engineering. rsc.org Substituted benzoic acids are known to form predictable hydrogen-bonded dimers or ribbons. rsc.orgacs.org Future research could investigate the co-crystallization of this compound with other molecules (co-formers) to create novel multi-component crystals, such as co-crystals or salts. rsc.orgresearchgate.net The formation of these structures can be used to modify key physicochemical properties like solubility, stability, and bioavailability. The trifluoromethoxy group can also participate in weaker, yet structurally significant, interactions, offering further control over the crystal packing. Understanding and harnessing these intermolecular interactions could lead to the design of advanced materials with tailored properties.
Challenges and Opportunities in Scale-Up and Process Chemistry Research
Translating a laboratory synthesis to an industrial scale presents a unique set of challenges and opportunities. For this compound, a key challenge will be developing a cost-effective and robust process that consistently delivers high-purity material. This involves sourcing affordable starting materials, optimizing reaction conditions to maximize yield and minimize waste, and establishing efficient purification methods. pharmtech.com The use of hazardous reagents often required in fluorination chemistry necessitates special handling and equipment, adding to the complexity and cost. sinoshiny.commt.com
However, these challenges create opportunities for innovation. The development of a scalable continuous flow process, as mentioned earlier, could significantly mitigate safety concerns and improve efficiency. nih.gov Research into novel catalytic systems that are both highly active and easily separable could reduce costs and environmental impact. Furthermore, detailed process chemistry research, aided by real-time monitoring, can lead to a highly optimized and controlled manufacturing process, ensuring the economic viability of this compound for potential large-scale applications. acs.org
Synergistic Research with Emerging Technologies (e.g., AI-driven retrosynthesis) for this compound
Retrosynthetic analysis has traditionally been a task reliant on the intuition and extensive experience of expert organic chemists. atomfair.com However, the sheer number of possible disconnection strategies for a complex molecule can be vast, making a comprehensive manual exploration impractical. arxiv.org AI platforms overcome this limitation by leveraging machine learning algorithms trained on massive datasets of known chemical reactions. engineering.org.cnmit.edu These systems can analyze millions of potential reaction pathways, optimizing for variables such as cost, yield, safety, and sustainability. atomfair.com
Molecular Representation: Target molecules are converted into machine-readable formats, such as SMILES (Simplified Molecular-Input Line-Entry System) strings or graph-based representations that encode atomic connectivity. atomfair.commit.edu
Reaction Prediction Models: Deep learning models, often based on transformer architectures, predict plausible precursor molecules (synthons) for a given target by identifying potential bond disconnections based on learned chemical rules and patterns. atomfair.com
Search Algorithms: Sophisticated search algorithms, such as Monte Carlo tree search, explore the vast network of possible synthetic routes to identify the most promising pathways from starting materials to the final product. bldpharm.com
An AI model would likely propose several retrosynthetic pathways. One plausible disconnection would be the C-C bond between the benzene (B151609) ring and the carboxylic acid group, a common step in the synthesis of benzoic acids. This could suggest a precursor like 1-hydroxy-3-(trifluoromethoxy)benzene, which would then need to be carboxylated. Another strategy might involve the late-stage introduction of the trifluoromethoxy group onto a pre-existing salicylic acid derivative.
The power of AI lies in its ability to evaluate and rank these competing pathways. For instance, it could:
Analyze Precursor Availability: The AI would cross-reference the proposed precursors against databases of commercially available chemicals, prioritizing routes that start from inexpensive and readily accessible materials.
Predict Reaction Success: Based on its training data, the model would assign a probability of success to each reaction step, flagging potentially low-yielding or difficult reactions.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 851341-50-9 | bldpharm.com |
| Molecular Formula | C₈H₅F₃O₄ | bldpharm.comchemscene.com |
| Molecular Weight | 222.12 g/mol | bldpharm.comchemscene.com |
| MDL Number | MFCD18397460 | bldpharm.com |
| SMILES | O=C(O)C1=C(OC(F)(F)F)C=CC=C1O | bldpharm.com |
Q & A
Basic Research Question
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- NMR : H and C NMR to confirm substituent positions (e.g., hydroxyl at δ 10–12 ppm, trifluoromethoxy at δ 115–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or NIST reference data for molecular weight validation (m/z 222.12) .
How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?
Advanced Research Question
- Standardized assays : Replicate experiments under controlled conditions (e.g., cell lines, enzyme concentrations) to minimize variability .
- QSAR analysis : Quantify substituent effects (e.g., Hammett constants) to correlate structure with activity trends .
- Molecular docking : Validate binding modes using crystallographic data of target proteins (e.g., COX-2) to identify critical interactions .
What are the major degradation pathways of this compound under oxidative conditions?
Advanced Research Question
- Oxidation : The hydroxyl group forms a quinone intermediate, detectable via UV-Vis spectroscopy at 300–400 nm .
- Decarboxylation : Acidic or thermal conditions may release CO, forming 2-hydroxy-6-(trifluoromethoxy)phenol. Monitor via TLC or FT-IR for carboxylate loss .
How does the trifluoromethoxy group enhance the compound’s metabolic stability compared to methoxy analogs?
Advanced Research Question
- Electron-withdrawing effect : The -OCF group resists enzymatic hydrolysis (e.g., esterases) better than -OCH, prolonging half-life .
- Steric shielding : The bulkier trifluoromethoxy group impedes cytochrome P450-mediated oxidation, reducing first-pass metabolism .
What comparative structural data exist for this compound and its analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
